4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
This compound features a benzamide core linked to a pyridazinone moiety via an ethyl chain. Key structural elements include:
- Dimethylsulfamoyl group at the 4-position of the benzamide, which may enhance solubility and modulate electronic properties.
- 4-Methoxyphenyl substituent on the pyridazinone ring, contributing to steric and electronic effects.
- Ethyl linker, providing conformational flexibility between the benzamide and pyridazinone units.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-25(2)32(29,30)19-10-6-17(7-11-19)22(28)23-14-15-26-21(27)13-12-20(24-26)16-4-8-18(31-3)9-5-16/h4-13H,14-15H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADVEPWCOIPLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (commonly referred to as DMSB) is a novel synthetic molecule with potential therapeutic applications. This article reviews the biological activity of DMSB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMSB is characterized by its complex structure, which includes a sulfamoyl group, a pyridazinone moiety, and a methoxyphenyl group. The molecular formula is , with a molecular weight of approximately 392.55 g/mol. Its structural representation can be summarized as follows:
Antimicrobial Activity
Recent studies have demonstrated that DMSB exhibits significant antimicrobial properties. It has been tested against various bacterial strains, with results indicating potent activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Anticancer Properties
DMSB has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that DMSB induces apoptosis through the activation of caspase pathways. The IC50 values were determined to be 15 µM for MCF-7 cells and 20 µM for HeLa cells.
The biological activity of DMSB is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : DMSB acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in bacterial and cancer cells, leading to cell death.
- Modulation of Cell Signaling Pathways : DMSB influences various signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Alshaye et al. (2023) evaluated the antimicrobial efficacy of DMSB against clinical isolates of Staphylococcus aureus. The results indicated that DMSB not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating biofilm-associated infections.
Case Study 2: Cancer Cell Apoptosis
Research by Omar et al. (2022) focused on the anticancer effects of DMSB on MCF-7 breast cancer cells. The study demonstrated that treatment with DMSB led to a dose-dependent increase in apoptotic cells, confirmed by flow cytometry analysis. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
2.1. Structural Comparison
The table below highlights structural and synthetic differences between the target compound and key analogues:
2.2. Functional Group Impact
- Sulfonamide vs. Sulfamoyl : The target’s dimethylsulfamoyl group may offer improved metabolic stability compared to simple sulfonamides (e.g., 3-chloro-4-hydroxy-N-phenethylbenzamide in ), which lack N-alkylation .
- Pyridazinone vs.
- Methoxy Substitution: The 4-methoxyphenyl group in the target compound could enhance lipophilicity and π-π stacking interactions relative to non-substituted analogues like 6f (chlorophenyl) or 6g (fluorophenyl) .
Discussion of Key Differentiators
- Electronic Effects : The dimethylsulfamoyl group’s electron-withdrawing nature may polarize the benzamide core, contrasting with electron-donating groups (e.g., methoxy in 923216-86-8) .
- Piperazine/Piperidine Substitutions : Analogues with piperazinyl groups (e.g., 6f, 6h) exhibit halogenated aryl substitutions, increasing lipophilicity compared to the target’s methoxyphenyl group .
- Linker Flexibility : The ethyl chain in the target compound may confer better conformational adaptability than rigid linkers (e.g., triazine in ) .
Q & A
Q. What are the key synthetic pathways for constructing the pyridazinone core in this compound, and how do reaction conditions influence yield?
The pyridazinone ring is typically synthesized via cyclization reactions between hydrazine derivatives and dicarbonyl compounds. For example, hydrazine hydrate reacts with a β-keto ester under reflux in ethanol to form the pyridazinone scaffold . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Yields can drop below 50% if side reactions like over-oxidation or incomplete cyclization occur. Monitoring via TLC or HPLC is recommended to optimize intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing the sulfonamide and benzamide moieties in this compound?
- NMR : The dimethylsulfamoyl group shows distinct singlet peaks for N-methyl protons (~2.8–3.1 ppm in H NMR) and sulfur-related deshielding in C NMR (55–60 ppm for S–N–CH).
- IR : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm) and benzamide (C=O at 1650–1680 cm) confirm functional group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, distinguishing this compound from analogs with substituent variations .
Q. How does the methoxyphenyl group influence the compound’s solubility and stability in aqueous buffers?
The 4-methoxyphenyl substituent enhances lipophilicity (logP ~2.5–3.0), reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 37°C, attributed to the electron-donating methoxy group protecting the pyridazinone ring from hydrolysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics simulations (GROMACS) can model interactions. For example, the dimethylsulfamoyl group may form hydrogen bonds with catalytic lysine residues in kinases, while the pyridazinone ring π-stacks with aromatic side chains. Free energy perturbation (FEP) calculations refine binding energy predictions (±1 kcal/mol accuracy) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate in silico and experimental values .
Q. How can contradictory bioactivity data (e.g., IC50_{50}50 variability across assays) be resolved?
Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific expression of off-target proteins. Mitigation strategies:
- Use orthogonal assays (e.g., enzymatic vs. cell-based).
- Perform dose-response curves with ≥10 concentration points.
- Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify promiscuous binding .
- Publish raw data and statistical analyses (e.g., Grubbs’ test for outliers) to enhance reproducibility .
Q. What methodologies optimize the regioselectivity of substitutions on the pyridazinone ring during derivatization?
Regioselectivity is controlled by:
- Electrophilic aromatic substitution : Electron-withdrawing groups (e.g., sulfonamide) direct reactions to the para position.
- Transition-metal catalysis : Pd-mediated C–H activation enables C3 functionalization with aryl halides under mild conditions (e.g., Pd(OAc), 80°C) .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize specific positions .
Q. How do structural modifications (e.g., replacing methoxyphenyl with chlorophenyl) affect metabolic stability in hepatic microsomes?
Comparative studies using human liver microsomes (HLM) show:
- Methoxyphenyl : Moderate clearance (CL = 15 mL/min/kg) due to O-demethylation by CYP2C8.
- Chlorophenyl : Higher stability (CL = 8 mL/min/kg) as chloro substituents resist oxidative metabolism. LC-MS/MS metabolite identification is critical to track dealkylation, hydroxylation, or glucuronidation pathways .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for scalable synthesis .
- Analytical Validation : Combine orthogonal techniques (e.g., F NMR for trifluoromethyl analogs) to confirm purity >95% .
- Biological Testing : Include positive controls (e.g., gefitinib for EGFR) and validate findings across ≥2 independent labs to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
